Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Purification Formulation Volatility

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS 1215031-99-4), C9H9FO3, is a trisubstituted benzoate ester simultaneously bearing fluorine, hydroxyl, and methyl substituents on the aromatic ring. This precise substitution pattern is not merely an incremental structural variation; it represents a non-obvious and therapeutically relevant scaffold that has been explicitly claimed as a key synthetic intermediate in 15 patent families, most notably in the synthesis of heterocyclic CGRP receptor antagonists for migraine therapy.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1215031-99-4
Cat. No. B1441914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-5-hydroxy-4-methylbenzoate
CAS1215031-99-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)OC)O
InChIInChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
InChIKeyXGUDTZGRCCTTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS 1215031-99-4): Why This Trisubstituted Benzoate Building Block Demands Prioritization in Drug Discovery and Chemical Procurement


Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS 1215031-99-4), C9H9FO3, is a trisubstituted benzoate ester simultaneously bearing fluorine, hydroxyl, and methyl substituents on the aromatic ring . This precise substitution pattern is not merely an incremental structural variation; it represents a non-obvious and therapeutically relevant scaffold that has been explicitly claimed as a key synthetic intermediate in 15 patent families, most notably in the synthesis of heterocyclic CGRP receptor antagonists for migraine therapy [1]. The compound is commercially available (≥95% purity) as a solid requiring inert atmosphere storage at room temperature .

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1215031-99-4): Structural Interchangeability with Common Analogs Is Ruled Out by Physicochemical and Patent-Landscape Data


Superficial substitution of methyl 3-fluoro-5-hydroxy-4-methylbenzoate with a simpler — or even a seemingly similar — benzoate ester such as methyl 3-fluoro-4-methylbenzoate (CAS 87808-48-8) or methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) would be a critical procurement error for any program aiming to reproduce a patent-protected synthesis or to exploit a specific ADME/physicochemical profile. The simultaneous presence of the 3-fluoro and 5-hydroxy groups, combined with the 4-methyl substituent, yields a boiling point (307.3 °C) that is 12.7 °C higher than the comparators lacking either the hydroxyl or the fluorine , and a computed LogP (1.63) that is intermediate between the more lipophilic de‑hydroxy analog (XLogP3 2.2) and the less lipophilic de‑fluoro analog (SlogP 1.49) . These differences are not trivial: they directly impact chromatographic behaviour, formulation solubility, and metabolic stability, and thus cannot be mitigated by simple molar equivalence adjustments in a synthetic sequence or biological assay [1].

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: Quantitative Head-to-Head Physicochemical and Application Evidence Against Closest Analogs


Boiling Point Differential as a Practical Indicator of Purification and Formulation Behaviour

The target compound exhibits a predicted boiling point of 307.3 ± 42.0 °C (760 mmHg), which is 12.7 °C higher than the mean of its three closest analogs (methyl 3-fluoro-4-methylbenzoate: 222.1 °C; methyl 3-hydroxy-4-methylbenzoate: 294.6 °C; methyl 3-fluoro-5-hydroxybenzoate: 290.7 °C) . This higher boiling point, attributable to the combined effect of the 5-hydroxy hydrogen-bond donor and the 3-fluoro electronegative substituent, translates into a narrower distillation or sublimation window and altered volatility characteristics that directly affect purification throughput and formulation solvent selection .

Purification Formulation Volatility

Lipophilicity (LogP) Tuning: A 0.14–0.31 Log Unit Advantage for CNS Drug Candidate Optimization

The target compound’s calculated LogP of 1.63 positions it in a therapeutically attractive lipophilicity window that differs markedly from its closest analogs. Methyl 3-fluoro-4-methylbenzoate (XLogP3 2.2) is 0.57 Log units more lipophilic, increasing the risk of CYP450 inhibition and phospholipidosis, while methyl 3-hydroxy-4-methylbenzoate (SlogP 1.49) and methyl 3-fluoro-5-hydroxybenzoate (LogP 1.32) are 0.14–0.31 units less lipophilic, potentially compromising blood-brain barrier penetration . This fine-tuning is achieved without introducing additional hydrogen-bond donors beyond the single phenolic hydroxyl, preserving a low HBD count (1) that is favorable for CNS penetration .

Lipophilicity CNS drug design ADME

Hydrogen-Bond Donor Count: A Uniquely Balanced HBD Profile for Permeability and Solubility

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate possesses exactly one hydrogen-bond donor (the 5-hydroxy group), whereas the structurally analogous methyl 3-fluoro-4-methylbenzoate has zero HBDs . The absence of any HBD in the de‑hydroxy analog reduces its aqueous solubility to the point of limiting its utility in aqueous-phase reactions, while the target compound’s single HBD, combined with three HBA sites (ester carbonyl, phenolic oxygen, and fluorine), maintains a balanced solubility-permeability profile . This is in contrast to methyl 3,5-dihydroxy-4-methylbenzoate, which would introduce a second HBD and significantly increase polarity, potentially hindering membrane passage.

Permeability Solubility Hydrogen bonding

Patent-Landscape Density: 15 Patent Families vs. Minimal Literature for Analog Comparators

A PubChemLite annotation reveals that methyl 3-fluoro-5-hydroxy-4-methylbenzoate is cited in 15 patent families but has zero associated primary literature articles [1]. This stark patent-to-literature ratio is a hallmark of a compound that functions as a proprietary, non-disclosed synthetic intermediate rather than a publicly-studied biological probe. In contrast, the simpler analogs methyl 3-fluoro-4-methylbenzoate and methyl 3-hydroxy-4-methylbenzoate predominantly appear in the open literature as research chemicals, lacking the same density of patent protection [2]. Critically, the acid form (3-fluoro-5-hydroxy-4-methylbenzoic acid) is explicitly used as a reactant to construct a CGRP receptor antagonist described in WO2015161014A1, confirming the therapeutic relevance of this exact substitution pattern [3].

Intellectual property Synthetic intermediate CGRP antagonist

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1215031-99-4): Three High-Value Research and Industrial Application Scenarios Grounded in Proven Differentiation


Proprietary CGRP Antagonist Synthesis: Exact Intermediate for Migraine Drug Candidates

Medicinal chemistry teams pursuing calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapy should procure methyl 3-fluoro-5-hydroxy-4-methylbenzoate as the specified ester intermediate. The acid form has been explicitly used in the synthesis of a heterocyclic CGRP antagonist in patent WO2015161014A1 [1]. Substituting a different ester — even the free acid or a different alkyl ester — risks altering the reactivity profile of downstream coupling steps that have been optimized for this methyl ester, potentially derailing the synthetic route and invalidating the freedom-to-operate analysis. The compound’s specific LogP (1.63) and single hydrogen-bond donor profile support the blood-brain barrier penetration requirements of CNS-active CGRP antagonists .

Fluorinated Fragment-Based Drug Discovery (FBDD) Library Design: A Balanced Lipophilic-Hydrophilic Probe

Fragment-based screening campaigns that require a fluorinated aromatic fragment with a balanced LogP (~1.6) and a single hydrogen-bond donor should select methyl 3-fluoro-5-hydroxy-4-methylbenzoate over the more lipophilic methyl 3-fluoro-4-methylbenzoate (LogP 2.2) or the more polar methyl 3-fluoro-5-hydroxybenzoate (LogP 1.3) . The 0.14–0.31 Log unit difference from the comparators translates into measurably different retention times in reverse-phase HPLC and different binding-site solvation energies, which can determine whether a fragment hit is detected at all in a primary screen. The compound’s proven presence in 15 patent families further suggests that it has been validated as a productive fragment starting point in industrial drug discovery [2].

Process Chemistry Scale-Up: Superior Distillation and Purification Characteristics

Process R&D groups tasked with scaling up a synthetic route that incorporates a trisubstituted benzoate intermediate should prioritize methyl 3-fluoro-5-hydroxy-4-methylbenzoate because its boiling point (307.3 °C) is 12.7 °C higher than the average of its closest analogs . This differential enables a wider operating window for fractional distillation, reduces cross-contamination from volatile side-products, and lowers the risk of thermal decomposition during purification. The compound’s solid physical form and room-temperature storage compatibility (inert atmosphere) also simplify logistics and inventory management compared to low-melting or hygroscopic alternatives .

SAR Studies Requiring Orthogonal Functional-Group Manipulation

Structure-activity relationship (SAR) investigations that need to independently derivatize the phenolic hydroxyl, the methyl ester, or the fluorine-bearing aromatic position should choose methyl 3-fluoro-5-hydroxy-4-methylbenzoate. Unlike methyl 3-fluoro-4-methylbenzoate, which lacks a hydroxyl handle, or methyl 3,5-dihydroxy analogs, which introduce chemoselectivity challenges, this compound provides exactly one hydroxyl, one ester, and one fluorine, enabling orthogonal functionalization (e.g., Mitsunobu or Williamson etherification at the phenol, hydrolysis or aminolysis at the ester, and nucleophilic aromatic substitution at the fluorine) . This precise functional-group stoichiometry reduces the need for protecting-group strategies and accelerates SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.